molecular formula C18H18F3N5O B11231256 4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline

4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline

Cat. No.: B11231256
M. Wt: 377.4 g/mol
InChI Key: QDMVWBRIFIAMMP-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a methoxy-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline is unique due to the combination of its trifluoromethyl group, tetrazole ring, and methoxy-substituted aniline moiety. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18F3N5O

Molecular Weight

377.4 g/mol

IUPAC Name

4-methoxy-N-[2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C18H18F3N5O/c1-17(2,22-13-7-9-15(27-3)10-8-13)16-23-24-25-26(16)14-6-4-5-12(11-14)18(19,20)21/h4-11,22H,1-3H3

InChI Key

QDMVWBRIFIAMMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F)NC3=CC=C(C=C3)OC

Origin of Product

United States

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